Ferric ammonia citrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |
|---|---|
CAS No. |
25378-33-0 |
Molecular Formula |
C6H11FeNO7 |
Molecular Weight |
265.00 g/mol |
IUPAC Name |
azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron |
InChI |
InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3 |
InChI Key |
PLKYGPRDCKGEJH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.[Fe] |
density |
1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |
physical_description |
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |
Origin of Product |
United States |
Synthese Und Strukturelle Charakterisierung Von Ammoniumeisen Iii Citrat
Synthesis Methods
The preparation of ammonium (B1175870) ferric citrate (B86180) can be broadly categorized into conventional and advanced synthesis methods. Conventional routes often utilize readily available iron salts and hydroxides, while advanced techniques focus on achieving higher purity and specific product characteristics.
Conventional methods are the most common approaches for producing ammonium ferric citrate and are based on the reaction of an iron source with citric acid, followed by neutralization with ammonia (B1221849).
A primary and straightforward method for synthesizing ammonium ferric citrate involves the neutralization of citric acid with freshly prepared iron(III) hydroxide (B78521) in the presence of ammonia. guidechem.comwikipedia.orgchemie.de The general process begins with the precipitation of iron(III) hydroxide from an iron(III) salt, such as iron(III) chloride or iron(III) sulfate (B86663), by adding a base like ammonium hydroxide. google.com The resulting iron(III) hydroxide is then washed to remove impurities.
The purified iron(III) hydroxide is subsequently reacted with an aqueous solution of citric acid. The addition of ammonium hydroxide to this mixture results in the formation of the ammonium ferric citrate complex. nih.gov The final product is typically obtained by evaporating the solution and drying the resulting solid. nih.gov The stoichiometry of the reactants can be adjusted to produce two main forms of ammonium ferric citrate: a brown variety with a higher iron content (16.5-18.5%) and a green variety with a lower iron content (14.5-16.0%). nih.gov
Reaction Scheme:
FeCl₃ + 3 NH₄OH → Fe(OH)₃ + 3 NH₄Cl google.com
Fe(OH)₃ + C₆H₈O₇ + NH₃ → (NH₄)ₓ[Fe(C₆H₅O₇)ₙ] (schematic)
| Parameter | Value/Condition |
| Iron Source | Iron(III) Chloride (FeCl₃) or Iron(III) Sulfate (Fe₂(SO₄)₃) |
| Precipitating Agent | Ammonium Hydroxide (NH₄OH) |
| Complexing Agent | Citric Acid (C₆H₈O₇) |
| Neutralizing Agent | Ammonium Hydroxide (NH₃) |
| Final Processing | Evaporation and drying |
An alternative conventional route utilizes iron(II) sulfate as the starting material. This process is designed to circumvent issues associated with the colloidal nature of iron(III) hydroxide, which can be difficult to handle and purify. patsnap.comguidechem.com
The synthesis begins by dissolving iron(II) sulfate in water. A solution of sodium carbonate is then added to precipitate iron(II) carbonate. patsnap.com This precipitate is filtered and washed thoroughly to remove sulfate ions. Subsequently, citric acid is added to the iron(II) carbonate precipitate, leading to the formation of ferrous citrate. patsnap.com
The next crucial step is the oxidation of the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions. This is typically achieved by adding an oxidizing agent, such as hydrogen peroxide, to the solution until no ferrous ions are detected. patsnap.com Following oxidation, ammonia or ammonium hydroxide is introduced to the reaction mixture to adjust the pH to a range of 6 to 8 and form the final ammonium ferric citrate complex. The solution is then concentrated by heating and subsequently dried to yield the final product. patsnap.com
| Step | Reactants | Conditions |
| 1 | Iron(II) sulfate, Water, Sodium Carbonate | Room temperature, 1-2 hours reaction |
| 2 | Precipitate, Citric Acid | Stirring for 1-2 hours |
| 3 | Ferrous citrate solution, Hydrogen Peroxide | Oxidation until no Fe²⁺ remains |
| 4 | Ferric citrate solution, Ammonia/Ammonium Hydroxide | pH adjusted to 6-8, reaction for 0.5-1 hour |
| 5 | Final Solution | Heating, concentration, and drying (130-150°C or spray drying at 190-200°C) |
Syntheses starting directly from iron powder offer an alternative that avoids the introduction of counter-ions like chloride or sulfate. guidechem.comgoogle.com This method simplifies the process by eliminating the need to wash away these impurities.
In a typical procedure, citric acid is dissolved in water and heated. Iron powder is then added to the stirred solution, and the temperature is raised and maintained at approximately 80°C for several hours. guidechem.comgoogle.com This reaction forms ferrous citrate. After the initial reaction, the mixture is cooled, and an oxidizing agent, commonly hydrogen peroxide, is added to convert the ferrous ions to the ferric state. guidechem.comgoogle.com
Finally, the solution is neutralized with ammonia to a pH of about 7. The neutralized solution is then filtered to remove any unreacted iron or other solid impurities. The filtrate is concentrated to a paste-like consistency and dried in an oven at around 80°C to obtain solid ammonium ferric citrate. guidechem.comgoogle.com
| Parameter | Value/Condition |
| Reactants | |
| Iron Source | Iron Powder |
| Acid | Citric Acid |
| Oxidizing Agent | Hydrogen Peroxide (28% concentration) |
| Neutralizing Agent | Ammonia |
| Reaction Conditions | |
| Initial Temperature (Citric Acid + Iron Powder) | 60°C, then raised to 80°C |
| Reaction Time (at 80°C) | 3-6 hours |
| Oxidation Temperature | Cooled to 40°C |
| Neutralization pH | ~7 |
| Drying Temperature | ≤ 80°C |
Advanced methods for the synthesis of ammonium ferric citrate are primarily focused on achieving a product with high purity.
One innovative approach to producing high-purity ammonium ferric citrate involves controlling the reaction environment to manage crystal nucleation and growth. A patented method describes the use of a dialysis bag made of collodion (B3344781) to contain the iron(III) hydroxide. google.com
In this technique, the dialysis bag containing the iron(III) hydroxide is placed into a reactor that holds a solution of citric acid and ammonia. The entire system is subjected to ultrasonic waves. google.com The semi-permeable membrane of the dialysis bag controls the release of ferric ions into the surrounding solution, which in turn controls the rate of formation of the ammonium ferric citrate complex. This controlled reaction environment promotes the formation of a more uniform and high-purity product. The reaction is allowed to proceed for a specific duration under sonication, after which the resulting solution is subjected to reduced pressure distillation and drying to isolate the high-purity ammonium ferric citrate. google.com
| Parameter | Description/Value |
| Iron Source Containment | Dialysis bag (collodion) containing Iron(III) Hydroxide |
| Reaction Medium | Aqueous solution of Citric Acid and Ammonia |
| Energy Input | Ultrasonic dispersion (e.g., 50-100W) |
| Reaction Time | 5-60 minutes |
| Product Isolation | Reduced pressure distillation and drying |
Fortgeschrittene Synthesetechniken
Ansätze zur Herstellung hochreiner Verbindungen
Dialysis for Ion Release Control
A method for preparing high-purity ammonium iron(III) citrate involves controlling the release of ferric ions. google.com In this process, ferric hydroxide is placed within a dialysis bag, which is then submerged in a solution of citric acid and ammonia. google.com The dialysis membrane establishes a liquid film transmission system, regulating the release speed of ferric ions. This controlled release helps to manage the formation of crystal nuclei and their subsequent growth rate, aiming for a high-purity product. google.com
Ultrasonic-Dispersion Method
To enhance reaction kinetics, ultrasonic dispersion is employed in conjunction with the dialysis method. google.com The reactor containing the citric acid solution and the dialysis bag with ferric hydroxide is placed in an ultrasonic disperser. google.com The application of ultrasonic waves, typically between 50 and 300 W for a duration of 5 to 60 minutes, promotes the reaction. google.com This technique has been shown to improve reaction efficiency and contribute to the synthesis of a high-purity product. google.com
Table 1: Parameters for Ultrasonic-Assisted Synthesis of Ammonium Iron(III) Citrate
| Parameter | Value Range | Unit |
|---|---|---|
| Ferric Hydroxide | 10.7 | g |
| Citric Acid Monohydrate | 27.3 - 29.4 | g |
| Ammonia | 0.2 - 0.6 | g |
| Ultrasonic Power | 50 - 300 | W |
This table presents typical reactant quantities and process parameters as described in a patented synthesis method. google.com
Destillation unter reduziertem Druck
Following the reaction, the resulting solution is subjected to distillation under reduced pressure. google.com This step is crucial for concentrating the solution by removing the solvent. The concentrated, paste-like substance is then dried, often in an oven at temperatures around 80-95 °C, to obtain the final, solid, high-purity ammonium iron(III) citrate product. google.com
Ammonium iron(III) citrate is a key component in photosensitive processes like cyanotype printing. mikeware.co.ukatamanchemicals.com An alternative to using the pre-synthesized, often inconsistent solid is the in-situ formation of the photosensitive citratoferrate(III) complex. mikeware.co.uk This approach involves preparing the complex directly in the sensitizer (B1316253) solution from pure, readily available chemicals: citric acid, a ferric salt like ferric nitrate (B79036), and ammonia. mikeware.co.uk The rationale is to dissolve the ferric salt into a solution already containing a stoichiometric excess of the citrate ligand at a low pH to suppress the formation of polymeric iron hydroxide species. mikeware.co.uk The solution is then carefully neutralized with ammonia to form the desired monomeric dicitratoferrate(III) anion in solution, which can be used directly without isolating a solid. mikeware.co.uk
Chelatchemie und Ligandenwechselwirkungen
The chemistry of ammonium iron(III) citrate is dominated by the chelation of the ferric ion (Fe³⁺) by the citrate ligand. stanfordchem.com Citric acid is a tricarboxylic acid that can act as a multidentate ligand, forming stable complexes with metal ions. nih.gov This chelation is crucial for the bioavailability of iron, as it keeps the iron soluble and facilitates its transport across cell membranes. stanfordchem.comsamaterials.comnih.gov
The iron(III) citrate system in aqueous solution is complex and can consist of various species, including mononuclear mono- and dicitrate complexes, as well as polynuclear species. nih.govacs.org The specific species present depend on factors such as pH and the molar ratio of citrate to iron. acs.org Spectrophotometric and potentiometric studies have shown that at certain pH ranges, two moles of citrate can bind to one mole of Fe(III) ion. chem-soc.si
Ligand exchange reactions are an important aspect of the chelate chemistry of ferric citrate. The kinetics of ligand exchange between ferric citrate and other strong chelating agents, such as desferrioxamine B (DFB), have been studied to understand the mechanism of iron transfer. acs.orgresearchgate.net These studies suggest that the exchange can proceed through different pathways, including the direct association of the incoming ligand with the ferric citrate complex or the dissociation of a citrate molecule before the new ligand binds. acs.org In biological systems, the interaction of ferric citrate with transporters like FecA in E. coli is a key step in iron uptake, where substrate binding induces conformational changes that regulate transport and gene expression. nih.gov
Complex Formation with Citrate and Other Carboxylates
The formation of ammonium iron(III) citrate complexes is centered on the ability of the citrate anion to act as a multidentate ligand, binding to the ferric iron (Fe³⁺) center through its carboxylate groups and the central hydroxyl group. ebi.ac.ukwikipedia.org Citric acid (C₆H₈O₇) can lose up to four protons, allowing for strong chelation of the metal ion. ebi.ac.ukwikipedia.org This chelation is responsible for the high water solubility of ammonium iron(III) citrate, a distinguishing feature compared to the poorly soluble ferric citrate. wikipedia.org
Research has led to the isolation and characterization of several distinct iron-citrate core structures involving ammonium as the counterion. A mononuclear complex, where a single iron center is coordinated by two citrate ligands, has been synthesized and structurally characterized as (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O. acs.orgacs.org In this structure, the iron atom is coordinated by the deprotonated hydroxyl group and two of the three carboxylate groups from each citrate moiety. ebi.ac.ukwikipedia.org
However, analysis of commercial ammonium iron(III) citrate reveals that the predominant species are often polynuclear, containing multiple iron centers. The major component in both brown and green commercial varieties has been identified as a trinuclear ferric citrate complex with the formula [Fe₃(cit)₄H]⁶⁻. bioiron.org This complex features an Fe₃O₄ core where the iron atoms are bridged by alkoxide oxygen atoms from the citrate ligands. bioiron.org The green form is a mixture, also containing a dinuclear species, [Fe₂(Hcit)₃]³⁻, in an approximate 1:1 ratio with the trinuclear complex. bioiron.org The formation of such polynuclear structures highlights the bridging capability of the citrate ligand.
Table 1: Characterized Ammonium Iron(III) Citrate Complexes
Influence of pH on Complex Stability
The stability and speciation of iron(III)-citrate complexes are highly dependent on the pH of the aqueous solution. cdnsciencepub.com The protonation state of citric acid and the formation of various complexed species are directly governed by pH. chem-soc.si Studies have shown that different complexes can be crystallized from solution by carefully controlling the pH.
For instance, at a pH of 6, a complex with the formula (NH₄)₄[Fe(C₆H₅O₇)(C₆H₆O₇)]·3H₂O has been identified. d-nb.info In this structure, the iron is complexed by one fully deprotonated citrate (C₆H₅O₇⁴⁻) and one partially protonated citrate (C₆H₆O₇³⁻). When the pH is raised to 7, the fully deprotonated mononuclear complex (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O is formed. d-nb.info This demonstrates that increasing pH favors a higher degree of deprotonation of the citrate ligands, leading to different stable complex structures.
Electrochemical studies at a pH of 5.5 have identified the presence of multiple iron(III)-citrate species in equilibrium, including the complex FeL₂⁵⁻ (where L is citrate) and various polynuclear species. researchgate.net The stability of these complexes is crucial for maintaining iron solubility in solution; in the absence of a chelating agent like citrate, iron(III) would precipitate as ferric hydroxide in neutral or alkaline solutions. mikeware.co.uk While the iron(III)-citrate system is complex, related iron(II)-citrate complexes have been shown to be stable over a broad pH range from 2 to 12 without precipitation of iron hydroxides. nih.gov
Table 2: Influence of pH on Ammonium Iron(III) Citrate Complex Formation
Interactions with Organic Ligands in Aqueous Systems
In aqueous environments, ammonium iron(III) citrate can interact with other dissolved organic molecules, which can act as competing ligands. These interactions can significantly influence the redox chemistry of the iron center. rsc.orgnih.gov The presence of other low molecular weight organic acids, such as oxalate (B1200264), tartrate, and salicylate (B1505791), can affect the stability and reactivity of the iron complexes. iwaponline.com
The complexation of iron by organic ligands can alter its standard electrode potential, thereby affecting its oxidation and reduction kinetics. Studies have shown that in the presence of various organic ligands, the oxidation of Fe(II) to Fe(III) is significantly stimulated compared to the rate for free aqueous Fe(II) ions. iwaponline.com The extent of this stimulation depends on the specific ligand and its complexation strength, with the observed effect increasing in the order: tartrate < salicylate < oxalate ≈ citrate < EDTA. iwaponline.com This indicates that citrate is a strong promoter of Fe(II) oxidation in aqueous systems.
Furthermore, strong organic ligands like citrate can enhance the chemical oxidation of Fe(II) by other substances present in the water, such as nitrite (B80452). nih.gov The formation of an Fe(II)-citrate complex accelerates the rate of its oxidation by nitrite compared to the uncomplexed iron ion. nih.gov The Fe(III)-citrate complex itself is photochemically active. Upon absorption of light, it can undergo a ligand-to-metal charge transfer (LMCT) reaction, which results in the reduction of Fe(III) to Fe(II) and the oxidation of the citrate ligand, often leading to the formation of organic radicals. rsc.org This photoreduction is a key process in various environmental and biological systems. rsc.orgwikipedia.org
Table 3: Effect of Other Organic Ligands on Iron Redox Chemistry in Aqueous Systems
Chemische Reaktivität Und Mechanistische Untersuchungen
Redox Chemistry of Iron(III) Citrate (B86180) Complexes
The redox chemistry of iron(III) citrate complexes is fundamental to their role in various chemical and biological systems. These complexes can undergo both reduction to iron(II) and participate in oxidative processes.
Iron(III) citrate complexes are known to be photoreactive, especially under UV irradiation. The absorption of light can induce an intramolecular ligand-to-metal charge transfer (LMCT), leading to the reduction of Fe(III) to Fe(II) and the oxidation of the citrate ligand. This process is significant in environmental systems and is a key step in the photo-Fenton process. The crystals of ammonium (B1175870) ferric citrate are susceptible to decomposition by sunlight, a property that has been utilized in photosensitization applications such as cyanotype photography. freie-kunst-akademie-augsburg.de
The general mechanism for the photoreduction of a hydroxylated iron(III) complex can be represented as follows tum.de: Fe(OH)²⁺ + hν → Fe²⁺ + •OH
This reaction highlights the generation of the ferrous ion (Fe²⁺) and a highly reactive hydroxyl radical (•OH).
The oxidation of organic compounds can be catalyzed by iron citrate complexes. In the context of advanced oxidation processes (AOPs), the rate of oxidation is a critical parameter. Studies have investigated the kinetics of these reactions, often focusing on the degradation of pollutants in water. The rate of oxidation is influenced by factors such as the concentration of the iron complex, the oxidant (like hydrogen peroxide), pH, and temperature.
Table 1: Factors Influencing Oxidation Rates
| Factor | Effect on Oxidation Rate |
| Iron Complex Concentration | Generally, a higher concentration leads to a faster rate, up to a certain point where it may become self-inhibiting. |
| Oxidant Concentration | Increased oxidant concentration typically enhances the oxidation rate. |
| pH | The optimal pH for many iron-catalyzed oxidation processes, like the Fenton reaction, is in the acidic range (typically pH 2.5-4). almawatech.com |
| Temperature | Higher temperatures usually increase the reaction rate according to the Arrhenius equation. |
Environmental conditions play a crucial role in the redox cycling of iron citrate complexes. acs.org The speciation of iron and citrate, and consequently the redox potential of the complex, is highly dependent on the pH of the surrounding medium. In natural waters and soils, the presence of other ligands, dissolved organic matter, and microbial activity can also significantly impact the redox processes. For instance, anions of dicarboxylic and hydroxycarboxylic acids, such as oxalate (B1200264) and salicylate (B1505791), can adsorb onto the surface of iron(III) oxides and influence their dissolution rate through reduction. lib4ri.ch The interplay between reduction and dissolution processes, on one hand, and precipitation processes, on the other, largely governs the iron cycle in environments like lakes and soils. lib4ri.ch
Photochemical Reaction Pathways
The photochemical properties of ammonium ferric citrate are central to its application in processes that utilize light to drive chemical reactions.
The photo-Fenton process is an advanced oxidation process that uses a combination of iron ions, an oxidant (typically hydrogen peroxide), and UV or visible light to generate highly reactive radicals for the degradation of organic pollutants. almawatech.com Iron(III) citrate can serve as a catalyst in this process. The addition of UV light enhances the generation of radicals. almawatech.com
The core of the Fenton reaction involves the reaction between iron(II) ions and hydrogen peroxide spektrum.dewikipedia.org: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
In the photo-Fenton process, the photoreduction of the Fe(III) complex back to Fe(II) is a key step, allowing for the catalytic cycling of iron and the continuous production of hydroxyl radicals. A patent describes a method for recycling iron in the photo-Fenton process where solid iron hydroxide (B78521) is separated and redissolved using a complexing agent like a dicarboxylic or hydroxycarboxylic acid for reuse. google.com
The generation of hydroxyl radicals (•OH) is the primary objective of the Fenton and photo-Fenton processes, as these radicals are powerful, non-selective oxidizing agents capable of breaking down a wide range of organic molecules. almawatech.comspektrum.de In the photo-Fenton process involving iron(III) citrate, hydroxyl radicals are generated through two main pathways:
The classic Fenton reaction, where Fe(II) (produced from the photoreduction of the Fe(III)-citrate complex) reacts with hydrogen peroxide. spektrum.de
The photolysis of the iron(III) complex itself, which can directly produce hydroxyl radicals alongside the reduced iron species. tum.de
Table 2: Key Reactions in Hydroxyl Radical Generation
| Reaction | Description |
| Fe(III)-citrate + hν → Fe(II) + oxidized citrate | Photoreduction of the iron complex. |
| Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Fenton reaction producing a hydroxyl radical. spektrum.dewikipedia.org |
| Fe(OH)²⁺ + hν → Fe²⁺ + •OH | Direct photolysis of hydroxylated iron(III) species generating a hydroxyl radical. tum.de |
The high reactivity of the hydroxyl radical makes it effective in water treatment for the mineralization of organic pollutants into less harmful substances like water and carbon dioxide. almawatech.com
Photo-Fenton-Prozess-Mechanismen
Kinetische Modellierung des Abbaus (Kinetic Modeling of Degradation)
The degradation of various organic pollutants facilitated by the photocatalytic activity of ammonium ferric citrate has been a subject of detailed kinetic analysis. Studies investigating the abatement of pharmaceuticals such as diclofenac (B195802) and pesticides like atrazine (B1667683) have demonstrated that the degradation process often follows pseudo-first-order kinetics. scielo.brscielo.brresearchgate.net This model implies that the reaction rate is directly proportional to the concentration of the pollutant, a common observation in photocatalytic systems where the catalyst concentration is high relative to the substrate.
The kinetic rate constant (k) in these reactions is not static; it is influenced by several operational parameters. Research has shown a linear increase in the degradation rate constant with increasing concentrations of both ammonium ferric citrate and an oxidizing agent like hydrogen peroxide (H₂O₂). scielo.brscielo.br For instance, in the photo-Fenton degradation of diclofenac, increasing the concentration of ammonium ferric citrate from 0.05 mmol L⁻¹ to 0.2 mmol L⁻¹ significantly accelerated the degradation process. scielo.br
More sophisticated kinetic models have been developed to describe these processes in greater detail, particularly for reactions occurring in complex media like atmospheric aerosols. The Kinetic Multilayer Model of Aerosol Surface and Bulk Chemistry (KM-SUB) has been applied to quantify the photochemical degradation of iron citrate films. acs.orgcopernicus.org This model accounts for the interplay of mass transport phenomena and chemical reaction kinetics within different layers of an aerosol particle, revealing that after an initial rapid photolysis, the reaction can become limited by the diffusion of reactants like oxygen and the reoxidation of the photoproduced Fe(II). acs.org
| Pollutant | System | Kinetic Model | Key Findings | Reference |
|---|---|---|---|---|
| Diclofenac (DCF) | Solar/photo-Fenton with FecitNH₄ and H₂O₂ | Pseudo-first-order | Rate constant increases with FecitNH₄ and H₂O₂ concentrations. At pH 7, 77% TOC removal was achieved in 150 min. | scielo.brscielo.br |
| Atrazine | Photolysis with Fe(III)-citrate complex | First-order | Rate depends on pH and light intensity. Higher citrate concentration increased the degradation rate. | researchgate.net |
| Iron Citrate/Citric Acid Aerosol | UV irradiation of aerosol film in flow-tube | Kinetic Multilayer Model (KM-SUB) | CO₂ production is initially rapid, then limited by Fe(II) reoxidation and O₂ diffusion. | acs.orgcopernicus.org |
Rolle von Eisen(III)-Komplexen im Vergleich zu Eisensalzen (Role of Iron(III) Complexes in Comparison to Iron Salts)
In photocatalysis and other chemical transformations, the form of the iron catalyst—whether a simple inorganic salt or a coordination complex—plays a pivotal role in its efficacy. Iron(III) complexes, particularly those with carboxylate ligands like citrate, often exhibit superior performance compared to simple iron(III) salts such as ferric chloride or ferric sulfate (B86663). scielo.brresearchgate.net
The enhanced efficiency of complexes like ammonium ferric citrate is attributed to several factors. A primary reason is the high quantum yield for the generation of Fe(II) upon irradiation. scielo.br The citrate ligand facilitates a highly efficient ligand-to-metal charge transfer (LMCT) process, which is the key photochemical step. Furthermore, these complexes can maintain iron solubility and reactivity over a broader pH range, especially near neutral conditions where simple iron salts would precipitate as insoluble iron hydroxides, rendering them catalytically inactive. scielo.br
The choice of ligand is of dramatic importance in directing the outcome of iron-photocatalyzed reactions. researchgate.net Different ligands can tune the redox potential of the iron center and the light absorption characteristics of the complex, thereby influencing both reactivity and selectivity. For example, in certain C-H functionalization reactions, iron complexes with specific organic ligands like salophen showed excellent reactivity under visible light, whereas simple salts like ferric chloride were less effective under the same conditions. nih.govosti.govacs.org
| Attribute | Iron(III) Complexes (e.g., Ferric Citrate) | Iron(III) Salts (e.g., FeCl₃, Fe₂(SO₄)₃) | Reference |
|---|---|---|---|
| Photocatalytic Efficiency | Generally higher, due to efficient LMCT and high Fe(II) quantum yield. | Often lower; can require UV light for activation. | scielo.brnih.gov |
| pH Range | Effective in a wider pH range, including near-neutral conditions. | Activity is limited, especially at neutral or higher pH, due to precipitation of iron hydroxides. | scielo.br |
| Solubility | Ligands maintain iron solubility in solution. | Poor solubility at non-acidic pH. | scielo.br |
| Selectivity | Can be tuned by modifying the ligand structure. | Less tunable; reactivity is more general. | researchgate.net |
Chemie des Cyanotypie-Prozesses (Chemistry of the Cyanotype Process)
The cyanotype, also known as the blueprint process, is a historic photographic printing technique invented by Sir John Herschel in 1842. graphicsatlas.orgrsc.org Its chemistry is centered on the light sensitivity of ammonium ferric citrate. The process involves coating a support, typically paper, with a sensitizer (B1316253) solution containing a mixture of ammonium ferric citrate and potassium ferricyanide (B76249). graphicsatlas.orggetty.edulibretexts.org This coated material, which is yellow-green in color, is then dried in the dark. When exposed to ultraviolet (UV) light, a series of photochemical reactions occur, leading to the formation of a stable, intensely blue image. michellevine.comparallaxphotographic.coop The unexposed, water-soluble chemicals are then washed away, leaving the final blue print. chemistryandlight.eu
The fundamental chemical transformation that initiates the cyanotype process is a photoinduced electron transfer (PET), specifically a ligand-to-metal charge transfer (LMCT) within the ammonium ferric citrate complex. acs.orgrsc.org Upon absorption of energy from UV light (typically in the 300-400 nm range), an electron is transferred from one of the carboxylate groups of the citrate ligand to the central iron(III) (Fe³⁺) atom. rsc.orgacs.orgwikipedia.org
This single event has two immediate consequences:
Reduction of Iron: The ferric (Fe³⁺) ion is reduced to its ferrous (Fe²⁺) state. getty.eduacs.org
Oxidation of Citrate: The citrate ligand is simultaneously oxidized. This process is irreversible, and the oxidized citrate radical undergoes subsequent fragmentation, ultimately yielding products such as carbon dioxide and acetonedicarboxylate. acs.org
This photoreduction of Fe(III) to Fe(II) is the crucial light-dependent step that creates the latent image. grupponamias.com
The ferrous (Fe²⁺) ions generated during the light exposure immediately react with the other component of the sensitizer solution, potassium ferricyanide (K₃[Fe³⁺(CN)₆]). rsc.orgchemistryandlight.eu This reaction forms a highly insoluble, intensely colored pigment known as Prussian blue, which constitutes the final image. graphicsatlas.orgrsc.org
The formation mechanism has been a subject of historical discussion. The reaction between ferrous ions (Fe²⁺) and ferricyanide ([Fe³⁺(CN)₆]³⁻) initially produces a compound sometimes referred to as Turnbull's blue. grupponamias.com However, modern spectroscopic studies have confirmed that this product, ferrous ferricyanide, is unstable and instantaneously rearranges through an internal electron transfer between the two iron centers. culturalheritage.org The result is the formation of the thermodynamically more stable ferric ferrocyanide (Fe₄[Fe³⁺(CN)₆]₃), which is chemically identical to Prussian blue. grupponamias.comculturalheritage.org
After exposure, the print is washed with water. This removes the unreacted ammonium ferric citrate and potassium ferricyanide, leaving only the insoluble Prussian blue embedded in the paper fibers. chemistryandlight.eu The blue color of the image can further intensify upon drying as aerial oxygen ensures the complete oxidation of any remaining ferrous compounds to the final ferric ferrocyanide state. graphicsatlas.org This oxidation can be accelerated by immersing the print in a dilute solution of an oxidizing agent like hydrogen peroxide. chemistryandlight.eugrupponamias.com
Dunkle Photokatalyse-Phänomene (Dark Photocatalysis Phenomena)
While photocatalysis is, by definition, a light-driven process, the concept of "dark photocatalysis" has emerged to describe phenomena where the chemical effects of light are stored in a material and released later in the absence of illumination. Ammonium ferric citrate has been associated with research into materials capable of such effects. americanelements.comamericanelements.com Specifically, it is mentioned in the context of systems designed for the time-delayed generation of hydrogen. In these systems, a photocatalyst like carbon nitride can be irradiated to store solar energy, and this stored energy can later be used to drive chemical reactions, such as hydrogen production, even after the light source has been removed. americanelements.comamericanelements.com
Katalytische Reaktionsmechanismen (Catalytic Reaction Mechanisms)
Ammonium ferric citrate is an effective photocatalyst for the degradation of organic pollutants in water through advanced oxidation processes (AOPs). The mechanism relies on a catalytic cycle involving iron and the generation of highly reactive oxygen species (ROS). researchgate.netrsc.org
The catalytic cycle is initiated by the LMCT reaction upon UV-Vis irradiation, where the Fe(III)-citrate complex is photoreduced to an Fe(II) species, and the citrate ligand is oxidized. rsc.org The photogenerated Fe(II) is central to the subsequent steps. In the presence of dissolved oxygen, Fe(II) can trigger a cascade of reactions that produce ROS.
The key steps in the proposed catalytic mechanism are:
Photoreduction: Fe(III)-citrate + hν → Fe(II) + Oxidized citrate products rsc.org
ROS Generation: The Fe(II) reacts with molecular oxygen (O₂) to produce superoxide (B77818) radicals (O₂•⁻), which can lead to the formation of hydrogen peroxide (H₂O₂). rsc.org
Fenton Reaction: The Fe(II) reacts with the generated H₂O₂ in the classic Fenton reaction to produce highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down a wide range of organic pollutants. rsc.org Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Catalyst Regeneration: The Fenton reaction conveniently regenerates the initial Fe(III) species, which can then complex with another citrate molecule (if available) and re-enter the photocatalytic cycle, allowing a small amount of iron to facilitate the degradation of a large amount of pollutant. rsc.org
This cycle of iron and carbon, coupled with the generation of ROS, drives the efficient degradation of contaminants. researchgate.net Furthermore, novel catalytic materials have been developed by pyrolyzing ferric ammonium citrate. For example, a one-step carbonized catalyst (FAC-600) integrates zero-valent iron (ZVI) and iron carbide (Fe₃C) within a carbon matrix, creating a highly efficient catalyst for AOPs that can degrade persistent pollutants like N-Nitrosodimethylamine (NDMA). mdpi.com
| Step | Reaction Description | Key Reactants | Key Products | Reference |
|---|---|---|---|---|
| 1. Initiation | Photoinduced Ligand-to-Metal Charge Transfer (LMCT) | Fe(III)-citrate, Light (hν) | Fe(II), Oxidized citrate | rsc.org |
| 2. Propagation | Reaction of Fe(II) with O₂ and subsequently H₂O | Fe(II), O₂ | Fe(III), H₂O₂ | rsc.org |
| 3. Oxidation | Fenton Reaction: Generation of hydroxyl radicals | Fe(II), H₂O₂ | Fe(III), Hydroxyl Radical (•OH) | rsc.org |
| 4. Degradation | Attack of hydroxyl radicals on organic pollutants | •OH, Pollutant | Degradation Products | researchgate.net |
| 5. Regeneration | Oxidation of Fe(II) back to Fe(III) | Fe(II) | Fe(III) | rsc.org |
Eisenkatalyse in organischen Reaktionen
Eisenkatalysatoren gewinnen in der organischen Synthese zunehmend an Bedeutung als kostengünstige, reichlich verfügbare und umweltfreundliche Alternative zu Edelmetallkatalysatoren wie Palladium, Platin oder Rhodium. dergipark.org.trsemanticscholar.org Eisen kann in verschiedenen Oxidationsstufen von -II bis +VI existieren, was ein breites Spektrum an katalytischen Anwendungen in reduktiven und oxidativen Prozessen ermöglicht. nih.gov Ammoniumeisen(III)-citrat dient in diesem Kontext als vielseitige Eisenquelle zur Herstellung von Katalysatoren. sigmaaldrich.comsigmaaldrich.com
Forschungen haben gezeigt, dass aus Ammoniumeisen(III)-citrat hergestellte Katalysatoren in einer Vielzahl von organischen Reaktionen wirksam sind. Dazu gehören unter anderem:
C-C-Kupplungsreaktionen: Diese Reaktionen sind fundamental für den Aufbau komplexer organischer Moleküle. semanticscholar.org Eisenkatalysatoren haben sich bei Kreuzkupplungsreaktionen als effektiv erwiesen. dergipark.org.tr
C-H-Aktivierung: Die direkte Funktionalisierung von C-H-Bindungen ist ein wichtiger Bereich der modernen Synthesechemie, und Eisenkatalysatoren zeigen hier vielversprechende Aktivitäten. semanticscholar.org
Oxidationsreaktionen: Eisenbasierte Katalysatoren, insbesondere solche, die auf Kohlenstoffmaterialien geträgert sind, zeigen exzellente Leistungen bei Oxidationsreaktionen, da Eisen in der Lage ist, Elektronen auf Sauerstoff und Peroxide zu übertragen. mdpi.com
Ein konkretes Beispiel ist die Verwendung eines durch Karbonisierung von Ammoniumeisen(III)-citrat hergestellten Katalysators (FAC-600) zur katalytischen Entfernung von N-Nitrosodimethylamin (NDMA). mdpi.com Dieser Katalysator nutzt die katalytischen Effekte von Zero-valentem Eisen (ZVI) und Eisencarbid (Fe₃C), die während der Karbonisierung entstehen, um in einem fortgeschrittenen Oxidationsprozess (AOP) NDMA effizient abzubauen. mdpi.com Der Zyklus zwischen Fe(II) und Fe(III) ist dabei entscheidend für die katalytische Stabilität. mdpi.com
Tabelle 1: Anwendungsbeispiele von aus Ammoniumeisen(III)-citrat abgeleiteten Katalysatoren in der organischen Synthese
| Reaktionstyp | Katalysator-Beschreibung | Beispielanwendung | Referenz |
|---|---|---|---|
| Oxidativer Abbau | Ein-Schritt-karbonisiertes Ammoniumeisen(III)-citrat (FAC-600) | Entfernung von N-Nitrosodimethylamin (NDMA) aus Wasser | mdpi.com |
| Fischer-Tropsch-Synthese | Auf expandiertem Graphit geträgerter Eisenkatalysator | CO₂-Hydrierung zu kurzkettigen Olefinen | acs.org |
| Sauerstoffreduktionsreaktion (ORR) | Von ZIF-8 abgeleiteter, mit Ammoniumeisen(III)-citrat funktionalisierter Katalysator | Kathodenmaterial in Zink-Luft-Batterien und PEM-Brennstoffzellen | researchgate.net |
Rolle als Präkursor bei der Katalysatorbildung
Ammoniumeisen(III)-citrat ist ein effizienter und stabiler Präkursor für die Synthese von eisenbasierten heterogenen Katalysatoren. lohtragon.com Seine thermische Zersetzbarkeit und Stabilität, auch bei hohen pH-Werten, machen es zu einer idealen Ausgangsverbindung. lohtragon.com Es kann als Reagenz und Eisen-Präkursor bei der Herstellung verschiedener organischer Reaktionen und Fe₃O₄-basierter Nanomaterialien verwendet werden. sigmaaldrich.comsigmaaldrich.com
Bei der Katalysatorherstellung wird Ammoniumeisen(III)-citrat oft auf einen Träger aufgebracht und anschließend thermisch behandelt (kalziniert). Während dieses Prozesses zersetzt sich die Verbindung und bildet aktive Eisen-Spezies wie Eisenoxide oder metallisches Eisen auf der Oberfläche des Trägermaterials.
Eine Studie untersuchte den Einfluss verschiedener Eisenpräkursoren auf die Leistung von auf expandiertem Graphit geträgerten Fischer-Tropsch-Katalysatoren für die CO₂-Hydrierung. acs.org Unter den getesteten Vorläufern (Eisennitrat, Eisenammoniumoxalat, Eisencitrat und Ammoniumeisen(III)-citrat) erzielte der Katalysator, der mit Ammoniumeisen(III)-citrat hergestellt wurde, die beste Leistung. acs.org Dies äußerte sich in einer CO₂-Umsatzrate von 42,4 % und einer Ausbeute an C₂-C₄-Olefinen von 14,8 %. acs.org Die Forscher führten dies auf die bessere Benetzbarkeit des Präkursors und die Bildung von Wasserstoffbrückenbindungen mit dem Träger zurück, was zur Bildung kleinerer Eisen-Nanopartikel führte. acs.org
Ein weiteres Beispiel ist die Synthese eines hocheffizienten Katalysators für die Sauerstoffreduktionsreaktion (ORR). researchgate.net Hierbei wurde ein zeolithischer Imidazolat-Framework (ZIF-8) mit Ammoniumeisen(III)-citrat funktionalisiert und anschließend in zwei Schritten pyrolysiert. researchgate.net Der resultierende Katalysator zeigte eine exzellente Leistung in Zink-Luft-Batterien und PEM-Brennstoffzellen, was auf eine mesoporöse Morphologie und eine hohe Ausnutzung der Fe-haltigen aktiven Zentren zurückgeführt wurde. researchgate.net
Tabelle 2: Vergleich der katalytischen Aktivität bei der CO₂-Hydrierung mit unterschiedlichen Eisen-Präkursoren
| Eisen-Präkursor | CO₂-Umsatz (%) | C₂-C₄ Olefin-Ausbeute (%) | CO-Selektivität (%) |
|---|---|---|---|
| Ammoniumeisen(III)-citrat | 42.4 | 14.8 | 8.3 |
| Eisennitrat | n.a. | n.a. | n.a. |
| Eisenammoniumoxalat | n.a. | n.a. | n.a. |
| Eisencitrat | n.a. | n.a. | n.a. |
Daten für die anderen Präkursoren waren in der zitierten Quelle nicht explizit aufgeführt, aber Ammoniumeisen(III)-citrat wurde als der leistungsstärkste identifiziert. acs.org
Ligandeneffekte auf die katalytische Aktivität
Die Ligandenumgebung des Eisenzentrums hat einen entscheidenden Einfluss auf die Aktivität und Selektivität des Katalysators. semanticscholar.orgnih.gov Im Fall von Ammoniumeisen(III)-citrat ist das Eisenion durch Citrat-Liganden komplexiert. Diese organischen Liganden spielen eine wichtige Rolle während der Katalysatorbildung und können die Eigenschaften der resultierenden aktiven Spezies beeinflussen.
Bei der Herstellung von Fischer-Tropsch-Katalysatoren wurde beobachtet, dass die Stickstoffdotierung während der Kalzinierung von Ammoniumeisen(III)-citrat zu Unterschieden in den elektronischen Eigenschaften führt. acs.org Dies beeinflusst wiederum die Reduzierbarkeit und Karbonisierung der Eisenspezies und damit die katalytische Gesamtleistung. acs.org
In einer anderen Studie wurden Eisen-Nanokristalle durch Ligandenaustausch hergestellt und als Katalysatoren für die Synthesegasumwandlung getestet. acs.org Obwohl hier nicht direkt von Ammoniumeisen(III)-citrat ausgegangen wurde, zeigt die Arbeit die generelle Bedeutung von Liganden. Als Referenzkatalysator wurde ein mit Ammoniumeisen(III)-citrat imprägnierter Katalysator hergestellt. acs.org Die Studie verdeutlicht, dass durch die gezielte Wahl von Liganden die Partikelgröße und die elektronischen Eigenschaften der Eisen-Nanopartikel und somit deren katalytische Aktivität und Selektivität gesteuert werden können. acs.org
Die Anwesenheit von Citrat-Ionen selbst kann die Reaktivität beeinflussen. In biologischen Systemen wurde gezeigt, dass die Aufnahme von Eisen aus Ferricitrat-Komplexen unabhängig von der Citrat-Aufnahme erfolgen kann, was auf einen Mechanismus hindeutet, bei dem Eisen(III) an der Zelloberfläche zu Eisen(II) reduziert wird, bevor es transportiert wird. nih.gov Ähnliche Redoxprozesse sind auch in heterogenen Katalysatorsystemen von zentraler Bedeutung. mdpi.com Die Komplexierung des Eisens durch Citrat stabilisiert das Eisenion in Lösung und ermöglicht eine kontrollierte Freisetzung während der Katalysatorpräparation. lohtragon.com
Tabelle 3: Im Artikel erwähnte chemische Verbindungen
| Chemische Verbindung | CAS-Nummer |
|---|---|
| Ammoniumeisen(III)-citrat | 1185-57-5 |
| Ammoniak | 7664-41-7 |
| Eisencarbid (Fe₃C) | 12011-67-5 |
| Eisen(III)-hydroxid | 1309-33-7 |
| Eisennitrat | 10421-48-4 |
| Eisen(II)-sulfat | 7720-78-7 |
| N-Nitrosodimethylamin (NDMA) | 62-75-9 |
| Silbernitrat | 7761-88-8 |
| Weinsäure | 133-37-9 |
| Zitronensäure | 77-92-9 |
Anwendungen in Der Fortgeschrittenen Materialwissenschaft
Synthesis of Iron Oxide Nanomaterials
The use of ammonium (B1175870) iron(III) citrate (B86180) as a precursor is central to several synthesis methodologies for producing high-quality iron oxide nanoparticles. This compound offers advantages due to its high solubility in water and its role as both an iron source and a complexing agent, which can influence the reaction kinetics and the final properties of the nanomaterials. aip.org
Ammonium iron(III) citrate is effectively used to synthesize various magnetic phases of iron oxide, including magnetite (Fe3O4), maghemite (γ-Fe2O3), and hematite (B75146) (α-Fe2O3). The specific phase obtained is highly dependent on the synthesis route and the reaction conditions employed.
Hydrothermal synthesis involving ammonium iron(III) citrate is a prevalent method for producing crystalline iron oxide nanoparticles. In this process, an aqueous solution of the precursor is heated in a sealed vessel, allowing for the formation of nanoparticles under controlled temperature and pressure. Studies have shown that the thermal decomposition of the citrate complex in supercritical water can lead to the formation of magnetite (Fe3O4). aip.orgrsc.org The citrate component can act as a reducing agent, facilitating the formation of the mixed-valence Fe3O4. aip.org Research has also demonstrated the synthesis of maghemite (γ-Fe2O3) nanoparticles from ammonium iron(III) citrate solutions under hydrothermal conditions. researchgate.netiucr.org The process begins with the formation of amorphous clusters of edge-sharing iron-oxygen octahedra, which then slowly assemble into crystalline maghemite. researchgate.net The thermodynamically more stable hematite (α-Fe2O3) phase can also be formed, sometimes as a byproduct, depending on the specific reaction conditions and the presence of other precursors. acs.orgau.dk
A solvent-free mechanochemical approach utilizing ammonium iron(III) citrate has been developed for the synthesis of magnetic nanocomposites. This method involves the high-energy ball milling of the precursor with a support material, such as silica (B1680970), followed by calcination. researchgate.netresearchgate.net This process has been shown to produce maghemite (γ-Fe2O3) phases that are stable even at high calcination temperatures, such as 800°C. researchgate.net The mechanical forces induce chemical transformations and create a highly dispersed nanoparticle system within the support matrix.
Thermal decomposition of ammonium iron(III) citrate in air is a straightforward method for producing iron oxide nanoparticles. The precursor is heated to a specific temperature, causing it to decompose and form the desired iron oxide phase. For instance, heating the precursor to 300°C can yield γ-Fe2O3. rjlbpcs.comasau.ru At higher temperatures, such as 400°C, a mixture of hematite and maghemite can occur, while at 550°C, pure hematite nanoparticles are formed. rjlbpcs.com This method allows for phase control by simply adjusting the calcination temperature. In the absence of oxygen, thermal pre-treatment is expected to result in magnetite due to the reducing properties of the decomposing citrate. ucl.ac.uk
A significant advantage of using ammonium iron(III) citrate is the ability to control the size and morphology of the resulting nanoparticles by tuning the reaction parameters.
In hydrothermal synthesis, the final crystallite size is dependent on both the synthesis temperature and the precursor concentration. researchgate.net Increasing the reaction temperature leads to faster growth and larger crystallites. acs.orgau.dkresearchgate.net Similarly, the duration of the reaction impacts the particle size, with longer times generally resulting in larger particles and a broader size distribution. acs.orgau.dk For example, homogeneous Fe3O4 nanoparticles with a diameter of around 4 nm have been synthesized using a hydrothermal reduction method at low temperatures. researchgate.net The addition of other iron salts, like iron(III) nitrate (B79036), to the ammonium iron(III) citrate precursor can also be used to produce larger maghemite nanocrystallites. acs.orgau.dk
| Synthesis Parameter | Effect on Nanoparticle Properties | Resulting Size/Phase | Reference |
| Temperature | Higher temperature leads to faster growth and larger crystallites. | Larger particle size | acs.orgau.dk |
| Precursor Concentration | Influences the final crystallite size. | Dependent on concentration | researchgate.net |
| Reaction Time | Longer reaction times can lead to larger particles and broader size distribution. | Increased particle size | acs.orgau.dk |
| Additional Precursors | Addition of Fe(NO3)3·9H2O results in larger maghemite nanocrystallites. | Larger particle size | acs.orgau.dk |
Herstellung magnetischer Nanopartikel (z.B. Fe3O4, γ-Fe2O3, α-Fe2O3)
Thin-Film Deposition
The compound is a key precursor in creating iron-oxide thin films, which are essential for various magnetic and electronic applications. researchgate.net
The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a bottom-up approach for depositing thin films, layer by layer. Ammonium iron(III) citrate is effectively used as a precursor in this technique for fabricating iron oxide thin films. researchgate.net The process involves the sequential immersion of a substrate into a cationic precursor solution (containing ammonium iron(III) citrate) and an anionic precursor solution, with a rinsing step in between to remove excess ions. This cycle-based deposition allows for precise control over the film's thickness and morphology.
Research has demonstrated the fabrication of iron oxide thin films on silicon (111) substrates using an aqueous solution of ammonium iron(III) citrate as the iron source. researchgate.net The resulting films, before further treatment, are often amorphous or non-crystalline in nature. researchgate.net The morphology, as observed by Field Emission-Scanning Electron Microscopy (FE-SEM), typically shows a porous surface structure. researchgate.net
Table 1: SILAR Deposition Parameters for Iron Oxide Thin Films Using Ammonium Iron(III) Citrate
| Parameter | Details | Source |
|---|---|---|
| Cationic Precursor | Aqueous solution of Ammonium iron(III) citrate | researchgate.net |
| Substrate | Silicon (111) | researchgate.net |
| Deposition Method | Successive Ionic Layer Adsorption and Reaction (SILAR) | researchgate.net |
| Resulting Film Nature | Non-crystalline (amorphous) | researchgate.net |
| Surface Morphology | Porous | researchgate.net |
Post-deposition annealing is a critical step to transform the as-deposited amorphous films into crystalline structures and to tailor their physical properties. Both furnace and hydrothermal annealing methods are employed on films created using ammonium iron(III) citrate. researchgate.net The annealing conditions, such as temperature and environment, significantly alter the micro-scale surface structure, crystallinity, and magnetic properties of the iron oxide films. researchgate.net For instance, different annealing treatments can induce the formation of specific iron oxide phases like maghemite (γ-Fe₂O₃) or hematite (α-Fe₂O₃). Atomic force microscopy (AFM) is a key technique used to observe the changes in surface morphology and structure resulting from these thermal treatments. researchgate.net
Table 2: Influence of Annealing on Iron Oxide Films Derived from Ammonium Iron(III) Citrate
| Annealing Condition | Effect on Film Structure | Resulting Properties | Source |
|---|---|---|---|
| Furnace Annealing | Induces crystallization; formation of phases like maghemite or hematite | Changes in micro-scale surface structure and magnetic properties | researchgate.net |
| Hydrothermal Annealing | Promotes formation of specific crystalline phases | Alters surface morphology and magnetic characteristics | researchgate.net |
Development and Optimization of Photocatalysts
Ammonium iron(III) citrate is utilized in the development of photocatalytic systems, often as a source of Fe(III) ions that play a crucial role in photo-Fenton-like processes, which can be integrated with semiconductor materials to enhance their efficiency.
The integration of iron species with wide-bandgap semiconductors like titanium dioxide (TiO₂) is a common strategy to enhance their photocatalytic activity, particularly under visible light. While direct studies detailing the use of ammonium iron(III) citrate specifically with TiO₂-SnS₂ composites are not prevalent, the principle is well-established in similar systems. For example, iron-exchanged zeolites have been combined with TiO₂ to create composite photocatalysts for solar-assisted treatments. researchgate.net In these systems, the iron ions help initiate a heterogeneous photo-Fenton catalytic cycle. researchgate.net
The rationale for creating composites like TiO₂-SnS₂ is to form a heterojunction that improves charge separation and extends light absorption into the visible spectrum. nih.gov SnS₂, a narrow-bandgap semiconductor, can be excited by visible light, and the resulting photogenerated electrons can be transferred to the conduction band of TiO₂. nih.gov The introduction of an iron source, such as from ammonium iron(III) citrate, into such a system could further enhance the degradation of organic pollutants through photo-Fenton reactions, where Fe(III) is reduced to Fe(II), which then reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals. omu.edu.tr
Surface defects and functional groups on a catalyst's support material can significantly influence the dispersion and activity of the catalytic particles. Ammonium iron(III) citrate is used as a precursor to impregnate support materials, such as ordered mesoporous carbon (CMK-3), with iron nanoparticles for applications like Fischer-Tropsch synthesis. tue.nl
Studies have shown that modifying the surface of the carbon support—for example, through oxidation to create oxygen-enriched surfaces or treatment with ammonia (B1221849) to create nitrogen-functionalized surfaces—alters the catalytic performance. tue.nl These surface modifications create defects and different anchoring sites for the iron particles derived from the ammonium iron(III) citrate precursor. Although these treatments may not significantly change the initial iron particle size, they have a notable impact on catalytic activity and selectivity, demonstrating a clear link between surface engineering and the performance of the final catalyst. tue.nl
Table 3: Effect of Surface Functionalization on Iron Catalysts from Ammonium Iron(III) Citrate Precursor
| Support Material | Surface Functionalization | Impact on Catalytic Properties | Source |
|---|---|---|---|
| Ordered Mesoporous Carbon (CMK-3) | Oxygen-enriched (heating in air) | Alters pore structure; influences catalytic activity | tue.nl |
| Ordered Mesoporous Carbon (CMK-3) | Nitrogen-functionalized (ammonia flow) | Significant differences in catalytic activities observed | tue.nl |
| Ordered Mesoporous Carbon (CMK-3) | Defect-rich (heating under N₂) | Modifies surface groups and affects catalyst performance | tue.nl |
A major challenge in photocatalysis is utilizing the visible light portion of the solar spectrum, which accounts for the majority of solar energy. Iron(III) complexes, including those formed from ammonium iron(III) citrate, are advantageous because they can absorb light well into the visible region. omu.edu.tr This property is central to the efficiency of solar photo-Fenton processes.
In a typical photo-Fenton reaction, the irradiation of Fe(III) species with UV or visible light leads to their reduction to Fe(II) and the generation of hydroxyl radicals. omu.edu.tr The use of ammonium iron(III) citrate as the iron source has proven effective for the degradation of pollutants like diclofenac (B195802) under solar irradiation. researchgate.net The citrate ligand itself can play a role in enhancing light absorption. The efficiency of these systems depends on factors such as pH and the concentration of the iron complex and hydrogen peroxide. The ability to initiate these powerful oxidative degradation pathways using visible light makes ammonium iron(III) citrate a valuable component in developing sustainable water treatment technologies. omu.edu.trresearchgate.net
Advanced Photographic and Imaging Materials
Ammonium iron(III) citrate is a key component in several traditional and advanced photographic and imaging processes due to its photosensitivity. ceramic-glazes.comacs.org When exposed to ultraviolet (UV) light, the ferric iron (Fe³⁺) in the citrate complex is reduced to ferrous iron (Fe²⁺). evergreen.educhemieunterricht.de This photochemical reaction is the basis for its use in non-silver photographic printing, most notably the cyanotype process. ceramic-glazes.comceramic-glazes.comreframingphotography.com The compound's utility in creating stable, light-sensitive coatings has led to its application in various imaging and material science contexts. dutchchems.de
Improvements of the Cyanotype Process
The traditional cyanotype process, invented by Sir John Herschel in 1842, utilizes a sensitizer (B1316253) solution made from Ammonium iron(III) citrate and Potassium ferricyanide (B76249). ceramic-glazes.comalternativephotography.comhomescience.net While historically significant and valued for its simplicity and characteristic Prussian blue images, the classic process has several drawbacks. homescience.netmikeware.co.uk One of the primary issues lies with Ammonium iron(III) citrate itself, which is not a single, well-defined chemical compound but rather a complex salt with a variable composition. mikeware.co.ukchemicalbook.com This variability, particularly in the iron content (which can range from 14% to 28%), leads to inconsistencies in the sensitizer's performance and the quality of the final prints. alternativephotography.commikeware.co.uk
Modern advancements have focused on overcoming these limitations to improve image quality, permanence, and printing speed. A significant improvement was developed by Dr. Mike Ware in 1995 with his "New Cyanotype" process. mikeware.co.ukmikeware.co.ukwikipedia.org This updated method replaces the inconsistent Ammonium iron(III) citrate with a well-characterized and pure iron salt, Ammonium iron(III) oxalate (B1200264). alternativephotography.commikeware.co.ukpradipmalde.com
Key Improvements of the "New Cyanotype" Process:
Increased Light Sensitivity: The use of Ammonium iron(III) oxalate results in a much faster printing process, with exposure times being significantly shorter than those required for the traditional method. alternativephotography.comhomescience.netmikeware.co.ukmikeware.co.uk
Enhanced Image Quality: The new formulation produces a longer tonal range and a higher maximum density, resulting in images with greater detail and depth. mikeware.co.uk
Greater Stability and Longevity: The sensitizer solution for the new process has a much longer shelf-life and is less prone to mold growth compared to the traditional Ammonium iron(III) citrate solution. alternativephotography.commikeware.co.uk
Improved Paper Absorption: The new sensitizer is better absorbed by paper fibers, which prevents the image from washing out during processing and leads to a more stable final print. alternativephotography.commikeware.co.uk
Contrast Control: The process allows for a degree of contrast control during the wet-processing stage. mikeware.co.uk
The table below compares the key components and characteristics of the traditional and the "New Cyanotype" processes.
| Feature | Traditional Cyanotype Process | "New Cyanotype" Process (Mike Ware) |
| Light-Sensitive Iron Salt | Ammonium iron(III) citrate | Ammonium iron(III) oxalate |
| Developer | Potassium ferricyanide | Potassium ferricyanide |
| Sensitizer Stability | Prone to mold, inconsistent | Long shelf-life, stable |
| Printing Speed | Slow (long exposure times) | Fast (short exposure times) |
| Image Quality | Limited tonal range | Extended tonal range, high density |
| Image Permanence | Good, but can be prone to fading | Excellent |
Photoreactive Sensitizer Formulations
The formulation of the photoreactive sensitizer is critical to the outcome of the cyanotype print. Variations in the chemical composition and ratios of the components can significantly alter the characteristics of the final image, such as contrast, color, and stability.
In the traditional cyanotype process, the sensitizer is typically prepared by mixing equal volumes of two stock solutions:
Solution A: Ammonium iron(III) citrate dissolved in distilled water.
Solution B: Potassium ferricyanide dissolved in distilled water.
The concentration of these solutions can be adjusted to modify the print's density. evergreen.edu For example, increasing the concentration of both solutions can lead to a deeper blue and increased density. evergreen.edu
Table of Traditional Cyanotype Sensitizer Formulations:
| Solution | Component | Typical Concentration (w/v) |
| Solution A | Ammonium iron(III) citrate (green variety) | 20-25% |
| Solution B | Potassium ferricyanide | 8-10% |
The "New Cyanotype" process by Mike Ware introduced a more complex, single-solution sensitizer with a longer shelf life and improved performance. alternativephotography.commikeware.co.uk This formulation requires more precise chemical manipulation to prepare. alternativephotography.comhomescience.net
Table of Mike Ware's "New Cyanotype" Sensitizer Formulation:
| Component | Quantity for ~100 mL | Purpose |
| Ammonium iron(III) oxalate | 30 g | Primary light-sensitive component |
| Potassium ferricyanide | 10 g | Reacts with ferrous iron to form Prussian blue |
| Ammonium dichromate | 0.1 g | Increases the shelf-life of the solution |
| Distilled water | to make 100 mL | Solvent |
Additives can also be incorporated into sensitizer formulations to modify their properties. For instance, the addition of a small amount of citric acid to the "New Cyanotype" sensitizer can help prevent chemical fogging on papers with certain impurities. mikeware.co.ukpradipmalde.com Furthermore, a wetting agent like Tween 20™ can be added to improve the absorption of the sensitizer into hard-sized papers, leading to a more uniform coating. alternativephotography.commikeware.co.uk
Analysemethoden in Der Chemie Unter Verwendung Von Ammoniumeisen Iii Citrat
Reagent in Chemical Assays and Tests
Ammonium (B1175870) ferric citrate (B86180) serves as a reagent in a variety of chemical assays and tests, leveraging its ability to act as a stable, water-soluble source of ferric ions. chemimpex.comatamanchemicals.comapcpure.com
The compound is noted for its use in titration systems involving iron ions. atamanchemicals.comapcpure.com A primary titrimetric application is the determination of the iron content within the ammonium ferric citrate salt itself. This is typically achieved through an iodometric titration where the Fe³⁺ ions are reacted with potassium iodide to liberate iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution. fao.org
While other iron salts, such as ammonium ferric sulfate (B86663), are well-known indicators in titrations like the Volhard method for determining halides, the specific use of ammonium ferric citrate as an endpoint indicator is less common. metrohm.com Its primary role in titrimetry is often as the analyte or as a component in a reagent system rather than as a direct indicator. fao.orgatamanchemicals.comapcpure.com
Ammonium ferric citrate is employed in tests to analyze for the presence of specific compounds. apcpure.com It is particularly useful in qualitative tests and can serve as a colorimetric indicator in some assays. atamanchemicals.com For example, it is a key reagent in a test for citrate ions; when a solution containing ammonium ferric citrate is treated with potassium permanganate (B83412) and mercuric sulfate and then heated, the formation of a white precipitate indicates the presence of citrate. fao.org It is also used in food analysis to test for reducing sugars. atamanchemicals.com
Ammonium ferric citrate is utilized as a reagent for the detection and determination of phenolic compounds. chemimpex.comatamanchemicals.com In an automated method for analyzing total polyphenols in beverages like beer, a reagent system containing 1% ferric ammonium citrate at an alkaline pH produces a colored complex. agraria.com.br The intensity of the color, measured spectrophotometrically, corresponds to the concentration of polyphenols. agraria.com.br Research has shown that this color development is most significant with phenolic compounds that possess three vicinal hydroxyl (-OH) groups, such as gallic acid and pyrogallol. agraria.com.br The ferric chloride test, a common qualitative method for phenols, relies on a similar principle of forming a colored iron-phenol complex. mdpi.com
Table 2: Reactivity of Ferric Ammonium Citrate Reagent with Various Phenolic Compounds
| Phenolic Compound | Relative Color Absorbance |
| Gallic Acid | 100% |
| Pyrogallol | 100% |
| Phloroglucinol | Insignificant Color |
| Data adapted from a study on automated polyphenol analysis. agraria.com.br |
The ability of ammonium ferric citrate to form stable complexes makes it a valuable tool for analyzing and quantifying metal ions in various matrices. chemimpex.com Its application extends to biochemical research where it is used to study iron metabolism. chemimpex.com In one study investigating the metal content of the purified SufU protein from Bacillus subtilis, inductively coupled plasma mass spectrometry (ICP-MS) was used for analysis. While the study did not specify the exact role of ammonium ferric citrate in the ICP-MS procedure itself, such compounds are often integral to the broader experimental context, for example, in preparing standards or in the biological media from which the protein was purified.
Precursor in Analytical Synthesis
Beyond its direct use as a reagent, ammonium ferric citrate serves as an iron precursor in the synthesis of specialized materials that are subsequently used for analytical purposes. wikipedia.orgchemie.de
Ammonium ferric citrate is used as an iron source to create more complex molecules and nanomaterials that function as analytical probes. atamanchemicals.com It can be used to prepare an amphiphilic siderophore iron acinetoferrin (B1251241) complex. It also serves as an iron precursor in the synthesis of Fe₃O₄-carbon dot magnetic-fluorescent hybrid nanoparticles. These types of nanoparticles are increasingly used in bio-imaging and as sensors due to their combined magnetic and fluorescent properties, acting as highly specific analytical probes. atamanchemicals.com
Forschung Zur Umweltsanierung
Water and Wastewater Treatment Processes
Ammonium (B1175870) ferric citrate (B86180) is utilized in water purification processes to aid in the removal of a variety of contaminants. apcpure.comriverlandtrading.comchemiis.com Its effectiveness stems from its function as both a coagulant and a flocculant, which helps to clarify water by removing suspended solids and other impurities. apcpure.comwbcil.comatamanchemicals.com
The process of coagulation and flocculation in water treatment involves the destabilization of fine, suspended particles, allowing them to aggregate into larger clumps, or "flocs," which can then be easily removed. sci-hub.seresearchgate.net Inorganic coagulants, like those based on iron salts, function through several mechanisms, including charge neutralization and sweep flocculation. sci-hub.seeeer.org
When ammonium ferric citrate is introduced into water, the ferric iron (Fe³⁺) hydrolyzes. This process can neutralize the negative surface charges of colloidal particles (like clays (B1170129) and organic matter) that cause them to repel each other and remain suspended. sci-hub.semdpi.com Once neutralized, the particles can clump together. sci-hub.se At sufficient concentrations, the iron can precipitate as ferric hydroxide (B78521). As these precipitates form, they can sweep through the water, physically entrapping and enmeshing colloidal particles in a process known as "sweep coagulation". eeer.org The citrate component can influence the stability and reactivity of the iron ions in solution, keeping them available for these reactions. cyanoprints.com
Ammonium ferric citrate is effective in removing a range of impurities from water and wastewater, including suspended particles, organic matter, and specific contaminants like phosphates and heavy metals. riverlandtrading.comwbcil.comcyanoprints.com The coagulation-flocculation process it induces is a primary mechanism for reducing turbidity and removing natural organic matter. sci-hub.se
Research has demonstrated its utility in various contexts:
Phosphate (B84403) Removal : It can assist in the precipitation and removal of phosphate from wastewater, which is crucial for preventing eutrophication. cyanoprints.com
Heavy Metal Removal : Studies have explored its use in removing heavy metals. For instance, one study investigated the optimization of copper, mercury, and cadmium removal by Enterobacter cloacae through precipitation with ammonium ferric citrate. The process was found to be pH-dependent, with greater removal efficiency at neutral pH. researchgate.net
Sulfide (B99878) Odor Removal : It is also employed in water purification systems to eliminate sulfide odors. atamanchemicals.com
Antimony Removal : In one study, ammonium ferric citrate was used as the iron source in a culture medium for iron-oxidizing bacteria, which were then used to remove antimony (Sb(III)) from water. The process, involving biological oxidation and adsorption onto biogenic iron oxides, resulted in a significant decrease in antimony concentration. iwaponline.com
The table below summarizes findings on contaminant removal using processes involving ammonium ferric citrate.
| Contaminant | Method | Key Findings | Reference |
| Copper, Mercury, Cadmium | Bioprecipitation with E. cloacae and FAC | Removal was pH-dependent, with optimal performance at neutral pH. | researchgate.net |
| Antimony (Sb(III)) | Bioremoval using iron-oxidizing bacteria cultured with FAC | Significant removal of Sb(III) was achieved through oxidation and adsorption onto iron oxides. | iwaponline.com |
| Phosphate | Coagulation/Precipitation | Assists in the removal of phosphate from wastewater. | cyanoprints.com |
Soil Remediation and Nutrient Bioavailability
In agriculture and land management, ammonium ferric citrate serves as a valuable tool for soil remediation and enhancing nutrient availability. reanin.com Its primary function is to improve the bioavailability of iron, an essential micronutrient for plants, particularly in problematic soils. reanin.complatergroup.co.uk
Ammonium ferric citrate addresses this issue because the citrate acts as a chelating agent. knowde.comusda.gov A chelate is a complex where a central metal ion (in this case, Fe³⁺) is bonded to a larger molecule (the ligand, citrate). This chelation process keeps the iron in a soluble, mobile form, preventing it from precipitating into unavailable mineral forms in the soil. knowde.comresearchgate.net By maintaining iron's solubility, it enhances its bioavailability for plant roots to absorb. platergroup.co.ukusda.gov This is particularly beneficial for correcting iron deficiencies in crops grown in high-pH or contaminated soils. platergroup.co.ukusda.gov Research has also shown that in anoxic, petroleum-contaminated subsurface environments, the addition of ferric ammonium citrate can increase the bioavailability of Fe(III), which is crucial for the microbial biodegradation of hydrocarbons. researchgate.net
The chelating effect of the citrate in ammonium ferric citrate is fundamental to its role in altering nutrient mobility. usda.gov Chelating agents form stable, water-soluble complexes with metal ions, which increases their mobility and transport through the soil solution to plant roots. mdpi.comokstate.edu
This mechanism is not exclusive to iron. The citrate anion can also form complexes with other essential micronutrients (like manganese, zinc, and copper), increasing their solubility and availability in alkaline soils where they would otherwise be inaccessible. usda.govusda.gov However, this increased mobility also poses a potential environmental risk. If not managed properly, the application of strong chelating agents can mobilize not only nutrients but also heavy metal contaminants, potentially leading to their leaching into groundwater. mdpi.com Therefore, the application must be balanced to match the plant's uptake capacity. mdpi.com
Degradation of Environmental Pollutants
Ammonium ferric citrate is involved in research on the degradation of persistent and toxic environmental pollutants through advanced oxidation processes (AOPs), particularly photocatalysis. researchgate.net The photochemical properties of the ferric citrate complex are key to this application. cyanoprints.comresearchgate.net
When exposed to light, especially near-UV radiation, the Fe(III)-citrate complex can undergo a photochemical reaction. researchgate.net This process involves the reduction of Fe(III) to Fe(II) and the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). researchgate.netmdpi.com These radicals are powerful oxidizing agents that can break down complex organic pollutant molecules into simpler, less harmful substances. acs.orgmdpi.com
Research studies have demonstrated the effectiveness of this system:
Atrazine (B1667683) Degradation : The presence of the Fe(III)-citrate complex was found to enhance the photodegradation rate of the herbicide atrazine in aqueous solutions under simulated sunlight. The degradation followed first-order kinetics and was influenced by pH and light intensity. researchgate.net
Pesticide Degradation on Surfaces : A study on the photo-transformation of the fungicide vinclozoline on model surfaces (silica and cellulose) showed that the addition of ammonium ferric citrate significantly accelerated its degradation under UV irradiation compared to degradation without the additive. idsi.md
NDMA Removal : A novel catalyst synthesized by the one-step carbonization of ferric ammonium citrate was developed to remove N-Nitrosodimethylamine (NDMA), a carcinogenic disinfection by-product, from drinking water. The catalyst, integrating zero-valent iron and iron carbide, efficiently activated advanced oxidation processes to achieve rapid degradation of NDMA. mdpi.com
General Pollutant Degradation : The Fe(III)/citrate system is part of a broader class of Fenton-like reactions, where the cycling between Fe(III) and Fe(II) generates reactive radicals to degrade pollutants. mdpi.com Studies have shown this approach can be effective for various organic contaminants, including diclofenac (B195802). mdpi.com
The table below highlights research findings on pollutant degradation.
| Pollutant | System/Method | Key Findings | Reference |
| Atrazine | Photodegradation with Fe(III)-citrate complex | Enhanced degradation rate due to hydroxyl radical attack; process dependent on pH and light. | researchgate.net |
| Vinclozoline | Surface photodegradation with FAC additive | Significantly accelerated degradation on silica (B1680970) and cellulose (B213188) surfaces under UV light. | idsi.md |
| N-Nitrosodimethylamine (NDMA) | Catalytic degradation using carbonized FAC | A novel catalyst enabled efficient and rapid degradation through an advanced oxidation process. | mdpi.com |
| Diclofenac | Modified solar photo-Fenton process | Ammonium ferric citrate was used in a system that effectively degraded the pharmaceutical. | mdpi.com |
Solar/Photo-Fenton Degradation of Organic Contaminants
The solar/photo-Fenton process is an advanced oxidation technology that utilizes the reaction between iron ions and hydrogen peroxide (H₂O₂), enhanced by solar or artificial light, to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents capable of degrading a wide range of organic contaminants. Ammonium iron(III) citrate is particularly useful in these processes because the citrate ligand forms a complex with iron(III), keeping it soluble and photoactive over a broader pH range than traditional iron salts, which precipitate at near-neutral pH. scielo.brresearchgate.netosti.gov The photolysis of the Fe(III)-citrate complex under UV-Vis irradiation leads to the reduction of Fe(III) to Fe(II) and the generation of additional oxidizing species, which accelerates the degradation of pollutants. researchgate.netcopernicus.orgrsc.org
Research has demonstrated the effectiveness of the solar/photo-Fenton process using ammonium iron(III) citrate for the degradation of various organic pollutants, including pharmaceuticals like diclofenac and ciprofloxacin, as well as pesticides like fipronil (B1672679) and atrazine. researchgate.netresearchgate.netunesp.brscielo.brresearchgate.netnih.gov The degradation process typically follows pseudo-first-order kinetics, with the rate constant increasing with higher concentrations of the ammonium iron(III) citrate complex and hydrogen peroxide. scielo.brresearchgate.net
For instance, in the degradation of the pharmaceutical diclofenac, the presence of high concentrations of carbonate and bicarbonate in a sewage treatment plant effluent at pH 7 led to a significant decrease in degradation efficiency. scielo.brresearchgate.net However, this inhibitory effect can be mitigated by adjusting the pH of the water. By lowering the pH to 5, the concentration of carbonate and bicarbonate ions is reduced, which in turn decreases the scavenging of hydroxyl radicals and allows for more effective degradation of the target contaminant. scielo.brresearchgate.netscielo.br
The presence of natural organic matter (NOM) in the water matrix can also impair the degradation of target pollutants by competing for hydroxyl radicals. researchgate.netnih.gov
To maximize the efficiency of the solar/photo-Fenton process using ammonium iron(III) citrate, it is crucial to optimize several operational parameters, most notably the pH of the solution and the concentration of hydrogen peroxide.
pH-Value: The pH of the reaction medium is a critical factor that influences the speciation of the iron-citrate complex and, consequently, its photoactivity. researchgate.netacs.orgumc.edu.dz While the use of ferric citrate allows the photo-Fenton process to operate at near-neutral pH, studies have shown that the degradation efficiency for many organic pollutants is still pH-dependent. scielo.brresearchgate.net For the degradation of diclofenac, for example, the efficiency was observed to decrease as the initial pH increased from 5 to 8. scielo.brresearchgate.net The highest mineralization rates were achieved at an initial pH of 5. scielo.br This is because at higher pH values, less photoactive iron-citrate species may predominate. scielo.br However, even at an initial pH of 7, significant removal of total organic carbon can be achieved over longer irradiation times. scielo.brresearchgate.net The optimal pH can also depend on the target contaminant and the specific iron-citrate species formed. researchgate.netumc.edu.dz
| Parameter | Optimal Range/Condition | Rationale |
| pH | Acidic to near-neutral (typically 3-7) | Influences the speciation and photoactivity of the Fe(III)-citrate complex and minimizes scavenging by carbonate species. scielo.brscielo.brresearchgate.netresearchgate.netacs.orgumc.edu.dz |
| H₂O₂ Concentration | Dependent on other parameters | Sufficient H₂O₂ is needed for •OH generation, but excess can act as a scavenger. scielo.brresearchgate.netpsa.espwr.edu.pl |
| Fe(III)-citrate Concentration | Dependent on pollutant and matrix | Higher concentrations can increase the reaction rate, but too high levels can increase turbidity and inhibit light penetration. researchgate.netpsa.es |
Photocatalytic Mineralization Processes
The use of ammonium iron(III) citrate in photocatalysis extends to the complete mineralization of organic pollutants, which is the conversion of organic compounds into carbon dioxide, water, and inorganic ions. researchgate.netcopernicus.org The photo-Fenton process itself is a form of photocatalysis, where the Fe(III)-citrate complex acts as a photocatalyst. researchgate.netcopernicus.org Upon absorption of light, the complex initiates a series of reactions that lead to the formation of highly reactive oxygen species (ROS), including hydroxyl radicals, which are the primary agents of mineralization. researchgate.netcopernicus.orgcopernicus.org
Biochemische Und Zelluläre Untersuchungen Ausschließlich Präklinische Studien
Induction of Ferroptosis in Cell Lines
Ammonium (B1175870) iron(III) citrate (B86180) has been identified as an inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. medchemexpress.comselleck.co.jpselleckchem.com This process is distinct from other forms of cell death like apoptosis and necrosis. researchgate.net The ability of ammonium iron(III) citrate to induce ferroptosis has been investigated in various cancer cell lines, particularly in non-small-cell lung carcinoma (NSCLC). nih.govmedsci.orgresearchgate.net
Ammonium iron(III) citrate, as a source of ferric iron (Fe³⁺), contributes to intracellular iron overload. medchemexpress.com This excess iron is a prerequisite for the initiation of ferroptosis. nih.govmedsci.org Once inside the cell, Fe³⁺ can be converted to ferrous iron (Fe²⁺). nih.gov This divalent form of iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals which, in turn, initiate lipid peroxidation. researchgate.net
Studies have shown that treatment of various cell lines with ammonium iron(III) citrate leads to a significant increase in intracellular Fe²⁺ levels. nih.govmedsci.orgresearchgate.netmdpi.com For example, in NSCLC cell lines, a flow cytometry assay demonstrated a marked elevation of Fe²⁺ content following treatment with ammonium iron(III) citrate. nih.govmedsci.orgresearchgate.net Similarly, in rat liver-derived BRL-3A cells, treatment with ammonium iron(III) citrate resulted in a significant increase in the intracellular Fe²⁺ content. mdpi.com This accumulation of intracellular iron is a key step in triggering the downstream events of ferroptosis.
In vitro studies have demonstrated that ammonium iron(III) citrate can significantly inhibit the proliferation and invasion of certain cancer cell lines. nih.govmedsci.orgresearchgate.net In non-small-cell lung carcinoma (NSCLC) cell lines A549 and HCC827, treatment with ammonium iron(III) citrate led to a significant reduction in cell proliferation as measured by the MTT assay. nih.gov Furthermore, a transwell assay showed that the compound markedly inhibited the migration and invasion of these cells. nih.govmedsci.org These effects are attributed to the induction of cell death and inhibition of cell cycle progression. nih.govmedsci.org
In prostate cancer cells (PC-3), pre-incubation with ammonium iron(III) citrate was found to increase cell invasiveness in a transmigration assay, suggesting that the effects of iron on cell invasion can be cell-type specific. aacrjournals.org In contrast, studies on colorectal cancer (CRC) cell lines showed that high concentrations of ammonium iron(III) citrate led to an inhibition of cell growth, with the effect varying among different CRC cell types. sci-hub.se
| Cell Line | Compound | Effect on Proliferation | Effect on Invasion | Reference |
| A549 (NSCLC) | Ammonium iron(III) citrate | Significantly inhibited | Significantly inhibited | nih.gov |
| HCC827 (NSCLC) | Ammonium iron(III) citrate | Significantly inhibited | Significantly inhibited | nih.gov |
| PC-3 (Prostate Cancer) | Ammonium iron(III) citrate | No significant effect at invasion-inducing concentrations | Increased | aacrjournals.org |
| HT-29, HCT-116, SW-620, SW-480 (CRC) | Ammonium iron(III) citrate | Inhibited at high concentrations | Not specified | sci-hub.se |
| HepG2 (Liver Cancer) | Ammonium iron(III) citrate | Not specified | Not specified | mdpi.com |
A key mechanism through which ammonium iron(III) citrate induces ferroptosis is the generation of oxidative stress. nih.govmedsci.orgresearchgate.net The intracellular iron overload caused by the compound leads to the production of reactive oxygen species (ROS) and subsequent lipid peroxidation. researchgate.netmdpi.com
In vitro studies have consistently shown that treatment with ammonium iron(III) citrate significantly increases the levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, in various cell lines. nih.govmedsci.orgresearchgate.netmdpi.com In non-small-cell lung carcinoma (NSCLC) cell lines, ammonium iron(III) citrate treatment resulted in elevated ROS and MDA levels, while simultaneously decreasing the levels of superoxide (B77818) dismutase (SOD), an antioxidant enzyme. nih.govmedsci.orgresearchgate.net Similarly, in H9c2 cardiomyocytes, ammonium iron(III) citrate induced a significant increase in mitochondrial ROS production. mdpi.com In human hepatic cell line HH4, high concentrations of ammonium iron(III) citrate led to an increased level of ROS, which could be mitigated by antioxidants. nih.govresearchgate.net
| Cell Line | Compound | Key Oxidative Stress Markers | Reference |
| NSCLC cell lines | Ammonium iron(III) citrate | Increased ROS and MDA, decreased SOD | nih.govmedsci.orgresearchgate.net |
| H9c2 cardiomyocytes | Ferrous ammonium citrate | Increased mitochondrial ROS | mdpi.com |
| Human hepatic cell line HH4 | Ammonium iron(III) citrate | Increased ROS | nih.govresearchgate.net |
| Rat liver-derived BRL-3A cells | Ammonium iron(III) citrate | Increased ROS, lipid ROS, and MDA; decreased GSH | mdpi.com |
Ammonium iron(III) citrate-induced ferroptosis involves the modulation of key biochemical pathways, most notably the glutathione (B108866) peroxidase 4 (GPX4) pathway. selleck.co.jpselleckchem.comnih.govmedsci.orgresearchgate.net GPX4 is a crucial enzyme that, with the help of glutathione (GSH), detoxifies lipid peroxides, thereby protecting cells from ferroptosis. nih.govnih.gov
Studies have shown that ammonium iron(III) citrate treatment leads to the inhibition of the GPX4-GSS/GSR-GGT axis. selleck.co.jpselleckchem.comnih.govmedsci.orgresearchgate.net This inhibition results in the depletion of GSH and a reduction in the activity of GPX4. nih.govmedsci.org Consequently, the cell's ability to neutralize lipid peroxides is compromised, leading to their accumulation and the execution of ferroptosis. nih.govmedsci.org In non-small-cell lung carcinoma (NSCLC) cell lines, it was demonstrated that ammonium iron(III) citrate significantly reduced the activity of GPX4. nih.gov This study also confirmed that the GPX4-GSS/GSR-GGT axis is a critical target of ammonium iron(III) citrate-induced ferroptosis. nih.govmedsci.orgresearchgate.net
Applications in Microalgae Biotechnology
Ammoniumeisen(III)citrat, also known as ferric ammonium citrate, serves as a crucial iron source in microalgae cultivation, influencing both biomass and metabolic output. Its high solubility in water makes it a preferred choice for inclusion in various culture media. researchgate.net
Steigerung der Proteinproduktion in Mikroalgenkulturen
Research indicates that ferric ammonium citrate can enhance protein production in microalgae. medchemexpress.comchemsrc.com In cultures of Chlorella vulgaris, the use of ferric ammonium citrate in the growth medium has been associated with higher protein content. gercj.com For instance, in one study, the control group of C. vulgaris grown with ferric ammonium citrate in BG-11 medium exhibited a protein content of 51% of dry weight. gercj.com Similarly, studies with Chlorella sorokiniana SU-9 identified sodium nitrate (B79036) as the optimal nitrogen source and an iron concentration of 46μM from ferric ammonium citrate as ideal for protein production under heterotrophic conditions. bohrium.com The amino acid profile of this heterotrophically grown Chlorella was found to be comparable to that of fishmeal and soybean meal. bohrium.com
The concentration of ferric ammonium citrate can be a determining factor. For example, in studies with Chlorella vulgaris FSP-E, biomass was higher in media containing 12 mg/L and 18 mg/L of ferric ammonium citrate. medchemexpress.comchemsrc.com Another study focusing on optimizing the culture medium for Chlorella sp. FJ3 found that the interaction between magnesium sulphate and ferric ammonium citrate was critical for cultivation, with optimal concentrations determined to be 2.0 g/l and 0.35 g/l, respectively. nih.gov
Interactive Data Table: Effect of Ferric Ammonium Citrate on Microalgae
Optimierung der Kultivierungsbedingungen
Optimizing cultivation conditions is essential for maximizing the productivity of microalgae, and ferric ammonium citrate plays a significant role in this process. Its inclusion in culture media like BG-11 is standard practice. researchgate.netphytojournal.com
Studies have shown that the concentration of ferric ammonium citrate can be optimized to enhance biomass and the production of valuable compounds. For the Antarctic microalga Micractinium variabile KSF0031, ferric ammonium citrate was identified as a significant component of the culture medium. koreascience.kr Interestingly, it acted as a negative factor, meaning that adjustments to its concentration, along with other components, were crucial for improving biomass production by 37.5% compared to the standard BG-11 medium. koreascience.kr
In the cultivation of Chlorella sp. and Chlamydomonas sp., the highest biomass and lipid contents were achieved in a medium containing 0.009 or 0.012 g/L of iron from ferric ammonium citrate. tandfonline.com For Scenedesmus sp., the highest lipid yield was observed at an iron concentration of 0.012 g/L. tandfonline.com
A study on Chlorella vulgaris and Scenedesmus obliquus for treating fly ash leachate found that adding 0.06 g/L of ferric ammonium citrate, along with potassium phosphate (B84403), led to higher algal growth and pollutant removal. mdpi.com This resulted in a significant increase in chlorophyll (B73375) a levels for both species. mdpi.com
The pH of the culture medium is another critical factor influenced by nutrient composition. For freshwater microalgae, maintaining a pH between 6.5 and 7.2 is often recommended when using ferric ammonium citrate. researchgate.net
Eisen-Speziations- und Stoffwechselstudien in biologischen Systemen
Ferric ammonium citrate is frequently used in preclinical studies to investigate iron metabolism and its effects on cellular processes due to its ability to induce intracellular iron overload. medchemexpress.comchemsrc.comebi.ac.uk
Enzymreaktionen, die Eisen benötigen
Iron is a vital cofactor for numerous enzymes involved in fundamental cellular processes. frontiersin.org Ferric ammonium citrate supplementation has been used to study the impact of iron on these enzymatic reactions.
In macrophages, iron from ferric ammonium citrate is a constituent of coenzymes in mitochondria, supporting energy production. scienceopen.com For example, it forms the [4Fe-4S] cluster in aconitase, an enzyme in the TCA cycle that interconverts citrate and isocitrate. scienceopen.com Iron also forms [2Fe-2S] or [4Fe-4S] clusters in complex I of the electron transport chain, which are essential for electron delivery. scienceopen.com Preclinical studies have shown that iron overload from ferric ammonium citrate can impact the activity of mitochondrial respiratory enzymes.
In enterococci, ferric iron reductases, which are crucial for assimilating iron, have shown broad substrate specificity, effectively utilizing iron from ferric ammonium citrate. pjmonline.org These enzymes reduce Fe(III) to Fe(II), making it available for the synthesis of heme and non-heme iron-containing proteins. pjmonline.org
Research on non-small-cell lung carcinoma (NSCLC) cell lines demonstrated that ferric ammonium citrate induced ferroptosis, a form of iron-dependent cell death, by inhibiting the antioxidant enzyme glutathione peroxidase 4 (GPX4). medsci.org
Eisenstoffwechsel in zellulären Prozessen
Ferric ammonium citrate is a valuable tool for studying the intricate pathways of iron metabolism in cells. frontiersin.org It is considered a physiological form of non-transferrin-bound iron (NTBI). medchemexpress.comchemsrc.com
Studies using ferric ammonium citrate have shown that it can be actively transported into cells. medchemexpress.comchemsrc.com Once inside, it increases the intracellular labile iron pool. nih.gov This leads to the upregulation of the iron storage protein ferritin and a decrease in the transferrin receptor, which is involved in iron uptake. ebi.ac.uk This demonstrates the cellular homeostatic response to iron overload.
In preclinical cancer studies, high doses of ferric ammonium citrate have been shown to trigger cell death in multiple myeloma cell lines by increasing lipid peroxidation, an indicator of ferroptosis. mdpi.com It also caused an accumulation of polyubiquitinated proteins, suggesting an impact on the proteasome system. mdpi.com Furthermore, ferric ammonium citrate supplementation in head and neck cancer cells increased the expression of MMP-9, a protein associated with tumor invasion. frontiersin.org
The compound also plays a role in redox homeostasis. Iron can accelerate the generation of reactive oxygen species (ROS) through the Fenton reaction, which converts hydrogen peroxide into highly reactive hydroxyl free radicals. scienceopen.comnih.gov This increased oxidative stress is a key mechanism by which ferric ammonium citrate can induce cellular damage and programmed cell death. scienceopen.comnih.gov
Interactive Data Table: Cellular Effects of Ferric Ammonium Citrate in Preclinical Studies
Theoretische Und Computergestützte Studien
Molecular Structure and Bonding Investigations
The exact molecular structure of ammonium (B1175870) iron(III) citrate (B86180) in commercial preparations has been a topic of considerable research, as its composition can be variable. researchgate.netscience.gov Computational chemistry provides tools to understand the intricate bonding within this complex. Studies have focused on elucidating the coordination environment of the iron(III) ion with the citrate ligand.
Research indicates that the major component in both brown and green forms of commercial ferric ammonium citrate is a trinuclear ferric citrate complex, specifically [Fe₃(cit)₄H]⁶⁻. researchgate.net This complex features a dinuclear subunit where two ferric ions are bridged by two alkoxido oxygen atoms from two citrate ligands. researchgate.net A third ferric ion is connected via two other alkoxido oxygen atoms, forming an Fe₃O₄ core. researchgate.net The citrate ligand, with its three carboxyl groups and one hydroxyl group, can be deprotonated in a stepwise manner, leading to various coordination modes with the Fe(III) ion. researchgate.net X-ray crystallography data has confirmed that the alcohol function of the citrate is involved in the coordination with Fe(III), and this hydroxyl group deprotonates upon complex formation. rsc.orgresearchgate.net
Computational models also help in understanding the less-defined aspects of its structure. The molecular formula is often represented as C₆H₈O₇.xFe.xH₃N, acknowledging the variable stoichiometry. chemscene.com Computational chemistry data from platforms like PubChem provide theoretical values for properties such as the number of hydrogen bond donors and acceptors, and rotatable bonds, which are crucial for predicting its interactions in biological and chemical systems. nih.gov
| Computational Chemistry Data | |
| Topological Polar Surface Area (TPSA) | 132.13 |
| LogP | 0.0237 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 4 |
| Rotatable Bonds | 5 |
| Source: ChemScene chemscene.com |
Modeling of Reaction Kinetics
Kinetic modeling is essential for understanding the rates and mechanisms of reactions involving ammonium iron(III) citrate. These models are applied to various processes, from environmental degradation pathways to the synthesis of advanced materials.
The photocatalytic degradation of pollutants in the presence of iron(III)-citrate complexes is a significant area of research. Kinetic models have been developed to describe the photodegradation of substances like atrazine (B1667683), which is enhanced by the Fe(III)-citrate complex. researchgate.net These studies show that the degradation often follows first-order reaction kinetics, with the rate being dependent on factors such as pH and light intensity. researchgate.net
A key process is the photochemical cycle of iron. Iron(III) carboxylate complexes absorb light, leading to the reduction of Fe(III) to Fe(II) and the oxidation of the carboxylate ligand. copernicus.orgresearchgate.netcopernicus.org In the presence of oxygen, subsequent radical chemistry leads to further decarboxylation and the production of reactive oxygen species (ROS) like hydroxyl radicals (·OH) and hydroperoxyl radicals (HO₂·). copernicus.orgresearchgate.netcopernicus.orgrsc.org These ROS can, in turn, re-oxidize Fe(II) back to Fe(III), closing the photocatalytic cycle and leading to continuous degradation of organic matter. copernicus.orgresearchgate.netcopernicus.orgrsc.org
A detailed kinetic process model, PRAD (Photochemical Reaction and Diffusion model), was developed to quantify the photochemical degradation of iron(III) citrate/citric acid aerosols. copernicus.orgresearchgate.net This model treats the chemical reactions and transport of various species and has been used to constrain key parameters like the photolysis rate of Fe(III), the reoxidation rate of Fe(II), and the production of HO₂·. copernicus.org Experimental results have shown significant mass loss (up to 80% in 24 hours) of irradiated particles, with the rate of mass loss accelerating during irradiation. copernicus.orgresearchgate.net
Ammonium iron(III) citrate is a valuable precursor for the synthesis of iron oxide nanoparticles, such as maghemite (γ-Fe₂O₃) and hematite (B75146) (α-Fe₂O₃). researchgate.netresearchgate.net The crystallization kinetics of these nanomaterials from ammonium iron(III) citrate solutions under hydrothermal conditions have been studied in situ. researchgate.netresearchgate.net
These studies reveal that the crystallite size and distribution can be controlled by adjusting the reaction temperature and time. researchgate.net For instance, higher temperatures lead to faster growth and larger crystallites. researchgate.net The transformation from amorphous clusters to nanocrystallites involves the condensation of corner-sharing tetrahedral iron units. researchgate.netresearchgate.net The local atomic structure is size-dependent, with smaller particles (<6 nm) being highly disordered. researchgate.netresearchgate.net
Kinetic analysis of the solid-state thermal decomposition of iron(III) citrate to form hematite nanoparticles has also been performed using non-isothermal thermogravimetry. researchgate.net These studies indicate a three-step decomposition process, with the activation energy and reaction rate being strongly dependent on the extent of the conversion. researchgate.net The initial steps are thought to involve three-dimensional diffusion and random nucleation. researchgate.net
A general nucleation mechanism for spinel-structured ferric nanoparticles, whether prepared from salt solutions or coprecipitated hydroxides, has been proposed based on these kinetic studies. acs.orgnih.gov
The oxidation of iron(II) to iron(III) is a critical reaction in many environmental and biological systems, and the presence of citrate can significantly influence its kinetics. Kinetic models have been developed to describe the oxidation of Fe(II) in the presence of citrate in aqueous solutions. acs.org
Studies have shown that the rate of Fe(II) oxidation can be either enhanced or retarded by citrate, depending on the pH and the citrate-to-Fe(II) molar ratio. acs.orgcambridge.orgcambridge.org At circumneutral pH, the addition of citrate generally increases the rate of Fe(II) oxidation, particularly at lower pH values (6.0-7.0). acs.orgacs.org However, at higher pH (e.g., 8.0) or with high citrate-to-Fe(II) ratios, the oxidation rate can be reduced due to the formation of stable Fe(II)-citrate complexes that are less reactive towards oxygen. acs.orgcambridge.orgcambridge.org
Kinetic models for Fe(II) oxidation in the presence of citrate consider the speciation of Fe(II) and the oxidation of various inorganic and complexed Fe(II) species. acs.orgacs.org These models have highlighted that the common assumption of pre-equilibrium between the metal and ligand before oxidation may not always be valid. acs.org The oxidation kinetics are often treated as pseudo-first-order with respect to the total Fe(II) concentration. acs.org
| Effect of Citrate on Fe(II) Oxidation Rate | |
| Condition | Effect on Oxidation Rate |
| Low pH (6.0-7.0) | Increased rate acs.orgacs.org |
| High pH (8.0) | Slight reduction in rate acs.org |
| High Citrate/Fe(II) ratio | Decreased rate cambridge.orgcambridge.org |
Elektronische Strukturrechnungen für photokatalytische Aktivität
The photocatalytic activity of materials is intrinsically linked to their electronic structure. Computational methods, such as Density Functional Theory (DFT), are used to calculate the electronic band structure, which helps in understanding and predicting photocatalytic performance. rsc.org
The photocatalytic activity of iron complexes is often initiated by a ligand-to-metal charge transfer (LMCT) process upon absorption of light. rsc.org In the case of Fe(III)-citrate, an electron is transferred from an orbital of the citrate ligand to the iron center, forming an excited state that subsequently leads to the reduction of Fe(III) to Fe(II) and the formation of a radical. rsc.org
Electronic structure calculations are crucial for determining the energy levels involved in these transitions. For instance, in Fe₂O₃-modified TiO₂, the presence of Fe³⁺ impurity levels in the band gap of TiO₂ is revealed by optical transitions, which can enhance photocatalytic activity in the visible range. acs.org The optical absorption characteristics are a key factor in defining photocatalytic efficiency. nih.gov The band gap energy, which can be calculated from diffuse reflectance spectra, determines the wavelength of light a material can absorb to initiate photocatalysis. nih.govmdpi.com
Speziationsmodellierung in komplexen Umweltsystemen
Speciation modeling is used to predict the chemical forms of elements in complex environments, such as natural waters or biological fluids. For iron, speciation is critical as it controls its bioavailability and reactivity. The chemistry of ferric citrate is complex, and a definitive description of its aqueous speciation at neutral pH has been challenging. rsc.orgresearchgate.net
In aqueous solutions, the speciation of iron(III) citrate depends on the pH and the iron-to-citric acid molar ratio. rsc.orgresearchgate.net At neutral pH, the predominant species are often a monoiron dicitrate species and various dinuclear and trinuclear oligomeric complexes. rsc.orgresearchgate.net The deprotonation of the alcoholic hydroxyl group of citrate upon complexation with Fe(III) is a key feature that must be included in accurate speciation models. rsc.orgresearchgate.net
Q & A
Q. How is ammonium iron(III) citrate synthesized and characterized in laboratory settings?
Methodological Answer:
- Synthesis : Dissolve 3.5 g of ammonium iron(III) citrate (green type, 16% Fe) in 100 mL distilled water under stirring until fully dissolved. Store the solution in a volumetric flask and use within one week to avoid degradation .
- Characterization : Employ UV-Vis spectrophotometry (600 nm, 10-mm cuvette) to monitor Fe(III) complexation. Centrifugation may be required to remove undissolved particulates. For structural analysis, use techniques like FT-IR (to confirm citrate coordination) or X-ray diffraction (for crystalline phase identification) .
Q. What factors influence the stability of ammonium iron(III) citrate in aqueous solutions?
Methodological Answer: Stability is governed by:
- pH : Protonation states of citrate (pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40) and hydroxyl group (pKa ≈14.4) affect Fe(III)-citrate speciation. Below pH 3, Fe(III) may hydrolyze, while above pH 6, oligonuclear complexes dominate .
- Light : Photolytic decarboxylation under UV/visible light releases Fe(II), altering redox states. Use amber glassware and limit light exposure during experiments .
- Temperature : Elevated temperatures accelerate ligand dissociation. Store solutions at 4°C and monitor turbidity .
Advanced Research Questions
Q. How does the speciation of iron(III)-citrate complexes vary with pH, and what analytical methods are suitable for determining these species?
Methodological Answer:
- Speciation : At pH < 3, Fe(H2O)₆³⁺ and mononuclear [Fe(citrateH)]⁰ dominate. Between pH 4–6, dinuclear [Fe₂(citrate)₂(OH)₂]²⁻ forms. Above pH 7, polynuclear species like [Fe₃(citrate)₃(OH)₃]³⁻ emerge .
- Analytical Methods :
- Potentiometric Titration : To map protonation equilibria and stability constants.
- Mössbauer Spectroscopy : Differentiates Fe(II) and Fe(III) states in complexes.
- ESI-MS (Electrospray Ionization Mass Spectrometry) : Identifies oligonuclear species .
Q. What are the mechanisms and implications of photolytic decarboxylation in iron(III)-citrate complexes?
Methodological Answer:
- Mechanism : Under light, citrate’s α-hydroxycarboxylate group undergoes ligand-to-metal charge transfer, leading to decarboxylation and Fe(II) release. This redox process is critical in environmental systems (e.g., algal iron uptake) .
- Implications :
- Environmental Chemistry : Enhances Fe bioavailability in aquatic systems but may generate reactive oxygen species (ROS).
- Experimental Design : Use controlled illumination (e.g., solar simulators) and quantify Fe(II) via Ferrozine assay or cyclic voltammetry .
Q. How can researchers resolve contradictions in reported stability constants of iron(III)-citrate complexes?
Methodological Answer:
- Systematic Validation : Replicate experiments under identical conditions (pH, ionic strength, temperature).
- Cross-Method Calibration : Compare data from potentiometry, spectrophotometry, and computational modeling (e.g., DFT).
- Data Sources : Prioritize peer-reviewed studies with detailed experimental protocols (e.g., Silva et al. in Journal of Inorganic Biochemistry) over non-refereed platforms .
Q. What considerations are critical when designing experiments to study the redox behavior of ammonium iron(III) citrate?
Methodological Answer:
- Oxygen Control : Use glove boxes or N₂-purged solutions to prevent Fe(II) reoxidation.
- pH Buffers : Select non-complexing buffers (e.g., acetate for pH 4–5.5) to avoid interfering with citrate coordination.
- Electrochemical Methods : Employ cyclic voltammetry to identify redox potentials and quantify electron transfer kinetics.
- Reference Standards : Include control experiments with FeCl₃ and sodium citrate to isolate citrate-specific effects .
Data and Literature Guidance
- Primary Sources : Use databases like PubMed, SciFinder, or Web of Science with keywords “ferric citrate speciation” or “Fe(III)-citrate photochemistry”. Filter by journals with high impact factors (e.g., Inorganic Chemistry, Environmental Science & Technology) .
- Contradictory Data : Cross-reference stability constants from IUPAC publications or the Critical Stability Constants database by Smith and Martell .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
